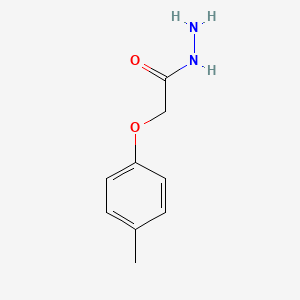

2-(4-Methylphenoxy)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-2-4-8(5-3-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAPYOSQJTZYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351137 | |

| Record name | 2-(4-methylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36304-39-9 | |

| Record name | (4-Methylphenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Methylphenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Methylphenoxy)acetohydrazide, a compound of interest in medicinal chemistry due to the broad biological activities associated with the hydrazide functional group. This document outlines its known physical and chemical characteristics, detailed experimental protocols for its synthesis and characterization, and visual representations of its synthetic pathway and potential biological relevance.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is crucial for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.21 g/mol | [1] |

| Melting Point | 411-413 K (138-140 °C) | [1] |

| Boiling Point | Data not available | |

| Solubility | Recrystallized from ethanol, suggesting solubility in polar organic solvents. Quantitative data not available. | [1] |

| pKa | Data not available | |

| logP | Data not available | |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established laboratory procedures.

Synthesis of this compound[1]

This protocol details the synthesis via hydrazinolysis of the corresponding ester.

Materials:

-

Ethyl(4-methylphenoxy)acetate (1.94 g, 0.01 mol)

-

Hydrazine hydrate (99%, 0.02 mol)

-

Ethanol (15 ml)

Procedure:

-

A mixture of ethyl(4-methylphenoxy)acetate and hydrazine hydrate in ethanol is heated on a water bath for 6 hours.

-

The excess ethanol is subsequently removed by distillation.

-

Upon cooling the mixture, colorless, needle-shaped crystals of this compound will begin to separate.

-

The crystals are collected by filtration.

-

The final product is recrystallized from ethanol to achieve a yield of approximately 67.0%.

Characterization Protocol: Single-Crystal X-ray Diffraction[1]

This method is used to determine the three-dimensional atomic structure of the crystalline compound.

Instrumentation:

-

Bruker SMART APEXII CCD area-detector diffractometer

Procedure:

-

A suitable single crystal of this compound is mounted on the diffractometer.

-

Data collection is performed using Mo Kα radiation at a temperature of 296 K.

-

The structure is solved and refined using software such as SHELXTL.

-

The crystal structure reveals that the acetohydrazide group is approximately planar. In the crystal, molecules are linked by intermolecular N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds, forming two-dimensional networks.[1]

Visualizations

The following diagrams illustrate the synthesis workflow and the general biological context of hydrazide derivatives.

Caption: Synthesis workflow for this compound.

Caption: General biological activities of hydrazide derivatives.

References

Technical Guide: 2-(4-Methylphenoxy)acetohydrazide

CAS Number: 36304-39-9

This technical guide provides an in-depth overview of 2-(4-Methylphenoxy)acetohydrazide, a hydrazide derivative of potential interest to researchers and professionals in drug development and chemical synthesis. This document outlines its physicochemical properties, crystallographic data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Physicochemical and Crystallographic Data

The fundamental properties of this compound are summarized in the tables below, offering a clear comparison of its key quantitative data.

Table 1: General Physicochemical Properties

| Property | Value |

| CAS Number | 36304-39-9 |

| Molecular Formula | C₉H₁₂N₂O₂[1] |

| Molecular Weight | 180.21 g/mol [1] |

| Appearance | Colourless needle-shaped crystals[1] |

| Melting Point | 411-413 K[1] |

Table 2: Crystallographic Data [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| a | 6.3833 (2) Å |

| b | 4.0755 (1) Å |

| c | 35.9741 (12) Å |

| β | 90.018 (2)° |

| Volume | 935.87 (5) ų |

| Z | 4 |

| Radiation | Mo Kα |

| Absorption Coefficient (μ) | 0.09 mm⁻¹ |

| Temperature (T) | 296 K |

Synthesis Protocol

Hydrazides, including this compound, are commonly prepared through the hydrazinolysis of their corresponding esters using hydrazine hydrate.[1]

Experimental Methodology

The synthesis of this compound is achieved through the following procedure:[1]

-

Reaction Setup: A mixture of ethyl(4-methylphenoxy)acetate (1.94 g, 0.01 mol) and hydrazine hydrate (99%, 0.02 mol) is prepared in 15 ml of ethanol.

-

Heating: The reaction mixture is heated on a water-bath for a duration of 6 hours.

-

Solvent Removal: Following the heating period, excess ethanol is removed from the mixture via distillation.

-

Crystallization: As the solution cools, colorless, needle-shaped crystals of this compound will begin to form.

-

Isolation and Purification: The crystals are collected by filtration and can be further purified by recrystallization from ethanol.

This method yielded a product of 1.2 g (67.0% yield).[1]

Synthetic Workflow

The logical relationship of the synthesis process is illustrated in the following diagram.

Caption: Synthesis workflow for this compound.

Biological Significance

While a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties, has been reported for hydrazide derivatives in general, specific signaling pathways and detailed pharmacological activities for this compound are not extensively detailed in the reviewed literature.[1] Further research is required to elucidate the specific biological functions and potential therapeutic applications of this compound.

References

Navigating the Solubility Landscape of 2-(4-Methylphenoxy)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenoxy)acetohydrazide is a compound of interest within the broader class of hydrazides, which are recognized for their diverse biological activities and applications as synthons in the creation of various heterocyclic compounds. A fundamental physicochemical property governing the compound's behavior in various systems—from reaction media to biological environments—is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, with a focus on experimental protocols for its determination. While specific quantitative solubility data for this compound is not extensively available in publicly accessible literature, this guide furnishes researchers with the methodologies required to generate such critical data in-house.

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. Reports on its synthesis mention recrystallization from ethanol, indicating its solubility in this solvent to some extent, but numerical values are not provided. The absence of comprehensive data highlights a knowledge gap and underscores the importance of the experimental protocols detailed below for researchers working with this compound.

To facilitate future data comparison and repository building, a standardized table for reporting solubility data is proposed:

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used | Reference |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | e.g., Gravimetric | [Your Data] |

| e.g., Methanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask | [Your Data] |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | e.g., Gravimetric | [Your Data] |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask | [Your Data] |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | e.g., Gravimetric | [Your Data] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It relies on the precise measurement of the mass of the solute dissolved in a known mass or volume of the solvent to create a saturated solution.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Record the exact mass of the solution transferred.

-

Drying: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be chosen based on the boiling point of the solvent and the thermal stability of this compound.

-

Mass Determination: After complete evaporation of the solvent, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of solution withdrawn) x 100

Isothermal Shake-Flask Method

The shake-flask method is another robust and reliable technique for determining equilibrium solubility.[1]

Materials:

-

This compound

-

Organic solvent of interest

-

Scintillation vials or flasks with screw caps

-

Shaking incubator or orbital shaker at a controlled temperature

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution: Add an excess of this compound to a series of vials containing the chosen organic solvent.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for an extended period (e.g., 48 hours) to allow the system to reach equilibrium.

-

Separation of Solid and Liquid Phases: After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Concentration Determination: Measure the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector).

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound at that temperature.

Visualizing the Experimental Workflow

To provide a clear, high-level overview of the process for determining solubility, the following diagrams illustrate the logical flow of the experimental protocols.

Caption: Gravimetric Method Workflow for Solubility Determination.

Caption: Isothermal Shake-Flask Method Workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-Methylphenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-(4-Methylphenoxy)acetohydrazide. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a predicted data set based on established NMR principles and data from analogous chemical structures. It includes comprehensive tables of predicted chemical shifts, multiplicities, and assignments for each nucleus. Furthermore, a detailed, standardized experimental protocol for the acquisition of such NMR data is provided, alongside a logical workflow diagram for NMR data acquisition and analysis, to assist researchers in the characterization of this and similar compounds.

Introduction

This compound is a chemical entity of interest in medicinal chemistry and drug development due to the prevalence of the hydrazide and phenoxy ether moieties in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic compounds. This guide aims to serve as a reference for researchers by providing a thorough, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound.

The molecular structure of this compound is confirmed through its synthesis, which typically involves the reaction of an ester, such as ethyl 2-(4-methylphenoxy)acetate, with hydrazine hydrate[1]. The compound's crystal structure has also been a subject of study[1].

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetohydrazide moiety, the methyl protons, and the labile amine and amide protons. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 - 9.5 | Singlet (broad) | 1H | -NH- |

| ~7.10 | Doublet | 2H | Ar-H (ortho to -OCH₂) |

| ~6.85 | Doublet | 2H | Ar-H (meta to -OCH₂) |

| ~4.40 | Singlet | 2H | -O-CH₂- |

| ~4.30 | Singlet (broad) | 2H | -NH₂ |

| ~2.25 | Singlet | 3H | Ar-CH₃ |

Note: Chemical shifts are referenced to TMS (0 ppm) and are subject to solvent effects. The signals for the -NH- and -NH₂ protons are expected to be broad and may exchange with D₂O.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound will display signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The predicted data is presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O |

| ~155.0 | Ar-C (ipso, attached to -OCH₂) |

| ~130.5 | Ar-C (ipso, attached to -CH₃) |

| ~130.0 | Ar-CH (meta to -OCH₂) |

| ~115.0 | Ar-CH (ortho to -OCH₂) |

| ~67.0 | -O-CH₂- |

| ~20.0 | Ar-CH₃ |

Note: Chemical shifts are referenced to TMS (0 ppm) and are subject to solvent effects.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. DMSO-d₆ is often a good choice for hydrazides due to its ability to dissolve polar compounds and to slow down the exchange of labile N-H protons.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

4.2. Instrument Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Temperature: Set the probe temperature to a constant value, typically 298 K.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Parameters:

-

Spectral Width: ~12-16 ppm.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., 'zgpg30') is commonly used to obtain quantitative information with a reasonable experiment time.

-

Acquisition Parameters:

-

Spectral Width: ~200-220 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

-

4.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking to determine the chemical shifts of all signals in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in an NMR experiment.

Conclusion

This technical guide provides a comprehensive, albeit predicted, ¹H and ¹³C NMR data set for this compound, which can be invaluable for researchers working on the synthesis and characterization of this compound. The detailed experimental protocol and the logical workflow diagram offer a practical framework for obtaining and interpreting high-quality NMR spectra. While the provided spectral data is based on sound chemical principles, experimental verification is recommended for definitive structural confirmation.

References

An In-depth Technical Guide to the FT-IR Spectrum of 2-(4-Methylphenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(4-Methylphenoxy)acetohydrazide (C₉H₁₂N₂O₂) is a chemical compound belonging to the hydrazide class, which is recognized for its wide range of biological activities. Hydrazide derivatives are important synthons in the creation of various heterocyclic rings.[1] The accurate characterization of this compound is crucial for its potential applications in medicinal chemistry and materials science. FT-IR spectroscopy is a rapid and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule, making it an essential tool for structural elucidation and compound identification.

Predicted FT-IR Spectral Data

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the mid-infrared region. These include the N-H stretching of the hydrazide group, the C=O stretching of the amide, the C-O-C stretching of the ether linkage, and various vibrations associated with the aromatic ring and the methyl group.

The following table summarizes the predicted FT-IR absorption bands, their expected wavenumber ranges, and the corresponding vibrational modes for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3350 - 3250 | Medium - Strong | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3200 - 3000 | Medium | N-H stretching of -NH- |

| 3100 - 3000 | Medium - Weak | Aromatic C-H stretching |

| 2950 - 2850 | Medium - Weak | Aliphatic C-H stretching (CH₃ and CH₂) |

| 1700 - 1650 | Strong | C=O stretching (Amide I) |

| 1610 - 1580 | Medium | C=C stretching (in-ring aromatic) |

| 1550 - 1500 | Medium | N-H bending (Amide II) |

| 1500 - 1400 | Medium | C=C stretching (in-ring aromatic) |

| 1270 - 1230 | Strong | Aryl-O stretching (asymmetric) |

| 1180 - 1160 | Medium | C-N stretching |

| 1050 - 1000 | Medium | Aryl-O stretching (symmetric) |

| 850 - 800 | Strong | p-substituted aromatic C-H out-of-plane bending |

Experimental Protocols

This section details the methodology for obtaining the FT-IR spectrum of this compound.

Synthesis of this compound

The synthesis of the title compound can be achieved via hydrazinolysis of the corresponding ester.[1]

-

Materials: Ethyl(4-methylphenoxy)acetate, hydrazine hydrate (99%), ethanol.

-

Procedure:

-

Dissolve ethyl(4-methylphenoxy)acetate (0.01 mol) in ethanol (15 ml).

-

Add hydrazine hydrate (0.02 mol) to the solution.

-

Heat the reaction mixture on a water bath for 6 hours.

-

Remove the excess ethanol by distillation.

-

Cool the resulting solution to allow the crystallization of this compound as colorless needles.

-

Collect the crystals by filtration and recrystallize from ethanol.

-

FT-IR Spectroscopic Analysis

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Visualization of Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its characterization by FT-IR spectroscopy.

Caption: Synthesis and FT-IR analysis workflow.

Conclusion

This technical guide provides a foundational understanding of the expected FT-IR spectrum of this compound, which is crucial for its unambiguous identification and characterization. The provided experimental protocols offer a standardized approach for the synthesis and subsequent spectral analysis of this compound. The workflow diagram visually integrates the synthetic and analytical steps, offering a clear overview for researchers. The information contained herein is vital for professionals engaged in the fields of medicinal chemistry, drug development, and chemical synthesis, where the precise characterization of novel compounds is paramount.

References

Mass Spectrometry of 2-(4-Methylphenoxy)acetohydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2-(4-Methylphenoxy)acetohydrazide, a molecule of interest in various chemical and pharmaceutical research fields. This document outlines a plausible electron ionization (EI) fragmentation pathway, presents quantitative mass spectral data in a structured format, and provides a detailed experimental protocol for its analysis.

Introduction

This compound (C₉H₁₂N₂O₂) is an organic compound with a molecular weight of 180.21 g/mol . Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in synthetic chemistry and drug development processes. Electron ionization mass spectrometry is a powerful analytical technique that provides detailed structural information through the analysis of fragmentation patterns.

Proposed Fragmentation Pattern

Upon electron ionization, this compound is expected to undergo a series of characteristic fragmentation reactions. The primary cleavages are anticipated to occur at the labile N-N bond, the bond between the carbonyl carbon and the adjacent methylene group, and the ether linkage. The resulting fragment ions provide a unique fingerprint for the molecule.

The molecular ion [M]•⁺ is formed by the loss of an electron. Subsequent fragmentation can lead to the formation of several key ions. A significant fragmentation pathway involves the cleavage of the N-N bond, leading to the formation of the 4-methylphenoxyacetyl cation. Another important fragmentation is the cleavage of the C-O ether bond, resulting in the formation of the 4-methylphenol radical cation.

Quantitative Mass Spectral Data

The following table summarizes the plausible mass-to-charge ratios (m/z) and estimated relative intensities of the major fragment ions of this compound under electron ionization conditions.

| m/z | Proposed Fragment Ion | Structure | Estimated Relative Intensity (%) |

| 180 | [C₉H₁₂N₂O₂]•⁺ (Molecular Ion) | [CH₃-C₆H₄-O-CH₂-CO-NH-NH₂]•⁺ | 40 |

| 149 | [C₉H₉O₂]⁺ | [CH₃-C₆H₄-O-CH₂-CO]⁺ | 70 |

| 108 | [C₇H₈O]•⁺ | [CH₃-C₆H₄-OH]•⁺ | 100 (Base Peak) |

| 107 | [C₇H₇O]⁺ | [CH₃-C₆H₄-O]⁺ | 85 |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ (Tropylium ion) | 60 |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | 30 |

| 59 | [CH₃N₂O]⁺ | [CO-NH-NH₂]⁺ | 25 |

| 31 | [N₂H₃]⁺ | [NH-NH₂]⁺ | 50 |

Experimental Protocol: Electron Ionization Mass Spectrometry

This section details a standard protocol for the acquisition of an electron ionization mass spectrum of this compound using a direct insertion probe.

1. Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization source.

-

Direct Insertion Probe (DIP).

2. Sample Preparation:

-

A small amount of solid this compound (approximately 0.1-1 mg) is placed in a clean glass capillary tube.

-

The capillary tube is inserted into the direct insertion probe.

3. Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Range: m/z 30-300

-

Scan Rate: 1 scan/second

-

Vacuum: < 1 x 10⁻⁶ Torr

4. Data Acquisition:

-

The direct insertion probe is inserted into the ion source of the mass spectrometer.

-

The probe is gradually heated to volatilize the sample.

-

Mass spectra are continuously acquired as the sample enters the ion source.

-

The spectrum with the highest total ion current, corresponding to the maximum sample volatilization, is selected for analysis.

5. Data Analysis:

-

The acquired mass spectrum is processed to identify the molecular ion peak and the major fragment ions.

-

The m/z values and relative intensities of the peaks are determined.

-

The fragmentation pattern is analyzed to confirm the structure of the compound.

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.

Caption: Proposed EI fragmentation of this compound.

Phenoxyacetohydrazides: A Comprehensive Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetohydrazides are a class of organic compounds characterized by a phenoxy group linked to an acetyl hydrazide scaffold. In recent years, this versatile chemical structure has garnered significant attention in medicinal chemistry. The inherent structural features, including a hydrophobic aromatic ring, a hydrogen bond-donating NH group, and an electron-rich nitrogen atom, make phenoxyacetohydrazide derivatives promising candidates for interacting with various biological targets. This has led to the exploration of their diverse pharmacological activities, revealing a wide spectrum of potential therapeutic applications, including anti-inflammatory, anti-angiogenic, anticancer, and antimicrobial effects. This technical guide provides an in-depth overview of the core data, experimental protocols, and biological significance of phenoxyacetohydrazide derivatives.

General Synthesis of Phenoxyacetohydrazide Derivatives

The synthesis of phenoxyacetohydrazide derivatives is typically a two-step process. The first step involves the synthesis of a phenoxyacetic acid ethyl ester derivative. This is achieved by reacting a substituted phenol with a substituted ester in the presence of anhydrous potassium carbonate in dry acetone, followed by refluxing the mixture. The resulting ester is then converted to the corresponding phenoxyacetohydrazide by reacting it with hydrazine hydrate.

Caption: General two-step synthesis of phenoxyacetohydrazide derivatives.

Therapeutic Applications and Mechanisms of Action

Anti-inflammatory and Anti-angiogenic Activity

Chronic inflammation and pathological angiogenesis are interconnected processes that contribute to various diseases. Pro-inflammatory cytokines can induce endothelial proliferation, and inflammatory mediators like prostaglandins can upregulate Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis.[1][2] Phenoxyacetohydrazide derivatives have emerged as potent dual-action agents, simultaneously targeting both inflammation and angiogenesis.[2]

Mechanism of Action: The anti-inflammatory and anti-angiogenic effects of phenoxyacetohydrazides are attributed to their ability to inhibit key enzymes in these pathways, namely Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and VEGF.[2][3] Molecular docking studies have revealed strong binding affinities of these compounds within the active sites of these proteins.[1][2]

Quantitative Data: A particularly potent morpholine-substituted phenoxyacetohydrazide derivative, compound 6e , has demonstrated significant inhibitory activity.[1][2]

| Compound | Target | Docking Score (kcal/mol) | In Vitro Activity (IC50) |

| 6e | VEGF | -13.1622[1] | - |

| 6e | COX-1 | -12.5301[1] | - |

| 6e | COX-2 | -12.6705[1] | - |

| 6e | Anti-inflammatory | - | 155 µg/mL[1] |

Experimental Protocols:

-

In Vitro Anti-inflammatory Assay (Human Red Blood Cell Membrane Stabilization): This assay assesses the ability of a compound to protect human red blood cells (HRBCs) from lysis induced by hypotonic solutions, which is analogous to the stabilization of lysosomal membranes.

-

Blood Collection: Blood is drawn from healthy volunteers who have not consumed nonsteroidal anti-inflammatory drugs (NSAIDs) for at least two weeks.[2]

-

Cell Preparation: The blood is mixed with Alsever's solution, centrifuged, and the packed red blood cells are washed with isotonic saline. A 10% cell suspension is then prepared.[2]

-

Assay: The reaction mixture consists of the test compound, HRBC suspension, and a phosphate buffer. This mixture is incubated, and then centrifuged. The hemoglobin content in the supernatant is estimated spectrophotometrically.

-

Analysis: The percentage of membrane stabilization is calculated, and the IC50 value (the concentration of the compound required to inhibit 50% of hemolysis) is determined.

-

-

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema): This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

-

Animal Model: Typically performed in rats or mice.

-

Induction of Edema: A sub-plantar injection of carrageenan is administered into the paw of the animal to induce localized inflammation and edema.

-

Treatment: The test compound is administered, usually orally or intraperitoneally, before the carrageenan injection.

-

Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with the control group. The study may also involve measuring neutrophil infiltration and myeloperoxidase activity in the paw tissue.[1]

-

-

In Vivo Anti-angiogenic Assay (Alkali-Induced Corneal Neovascularization): This model is used to assess the anti-angiogenic potential of a compound in the eye.

-

Animal Model: Typically performed in rats.

-

Induction of Neovascularization: An alkali burn is created on the cornea to induce the growth of new blood vessels.

-

Treatment: The test compound is administered topically to the cornea. In some studies, recombinant VEGF (rVEGF) is also applied to stimulate angiogenesis.[2]

-

Evaluation: The extent of corneal neovascularization (CNV) is quantified through photographic documentation at specific time points after the injury and treatment.[2]

-

Caption: Inhibition of COX and VEGF pathways by phenoxyacetohydrazides.

Anticancer Activity

Several phenoxyacetohydrazide derivatives have demonstrated promising cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[3]

Mechanism of Action: Studies have shown that certain phenoxyacetamide derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. This can occur through both intrinsic and extrinsic pathways, with the intrinsic pathway often being dominant. Furthermore, some derivatives have shown to be effective inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. Inhibition of PARP-1 in cancer cells with compromised DNA repair mechanisms can lead to cell death.

Quantitative Data: Two novel phenoxy acetamide derivatives, designated as compound I and compound II, have shown significant cytotoxic effects, particularly against the HepG2 liver cancer cell line.

| Compound | Cell Line | IC50 (µM) |

| Compound I | HepG2 | 1.43 |

| 5-Fluorouracil (5-FU) | HepG2 | 5.32 |

| Compound II | HepG2 | 6.52 |

| Compound I | MCF-7 | 10.51 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Culture: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[3]

-

MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[3]

-

Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals, resulting in a colored solution.[3]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

-

Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Caption: Proposed mechanism of anticancer activity via apoptosis induction.

Antimicrobial Activity

Phenoxyacetohydrazide derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The hydrazide-hydrazone moiety is a common feature in many compounds with antimicrobial activity.

Mechanism of Action: The exact mechanism of antimicrobial action is not fully elucidated but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[3] The ability of these compounds to form metal complexes may also enhance their antimicrobial activity.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

-

MIC Determination:

-

Compound Dilution: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microplate.[3]

-

Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.[3]

-

Inoculation: The microbial suspension is added to each well containing the test compound.[3]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[3]

-

MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or with the aid of a viability indicator.[3]

-

-

MBC Determination:

-

Subculturing: An aliquot from the wells showing no visible growth in the MIC assay is subcultured onto an agar plate.

-

Incubation: The agar plates are incubated to allow for the growth of any remaining viable microorganisms.

-

MBC Reading: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable microbial cells.[3]

-

Enzyme Inhibition

Beyond their effects on COX and VEGF, phenoxyacetohydrazides have been identified as inhibitors of other enzymes, such as β-glucuronidase.

Mechanism of Action: β-glucuronidase is an enzyme that is involved in the metabolism of various substances, and its overactivity has been linked to certain diseases. Phenoxyacetohydrazide Schiff bases have been shown to be effective inhibitors of this enzyme.

Quantitative Data: Several phenoxyacetohydrazide Schiff base analogs have demonstrated potent β-glucuronidase inhibitory activity, with some compounds showing significantly better activity than the standard inhibitor, D-saccharic acid-1,4-lactone (IC50 = 48.4 ± 1.25 µM).

| Compound | IC50 (µM) |

| 1 | 9.20 ± 0.32 |

| 5 | 9.47 ± 0.16 |

| 15 | 12.0 ± 0.16 |

| 21 | 13.7 ± 0.40 |

| 7 | 14.7 ± 0.19 |

Experimental Protocol: In Vitro β-Glucuronidase Inhibition Assay

The in vitro β-glucuronidase inhibitory activity is typically evaluated using a spectrophotometric method.

-

Enzyme and Substrate: The assay uses β-glucuronidase enzyme and a suitable substrate that produces a colored product upon cleavage by the enzyme.

-

Reaction Mixture: The reaction mixture contains the enzyme, the test compound at various concentrations, and a buffer solution.

-

Incubation: The mixture is incubated to allow for any interaction between the inhibitor and the enzyme.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Absorbance Measurement: The absorbance of the colored product is measured over time using a spectrophotometer.

-

Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Anticonvulsant Activity

While direct studies on the anticonvulsant activity of phenoxyacetohydrazides are emerging, there is a strong rationale for their potential in this area. There is a known association between neuroinflammation and the pathophysiology of seizures, with elevated COX-2 expression being implicated in the initiation and progression of epileptic activity. Therefore, the COX-2 inhibitory properties of phenoxyacetohydrazides suggest a potential therapeutic application in epilepsy.

Experimental Protocols for Anticonvulsant Screening:

-

Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds that are effective against generalized tonic-clonic seizures.

-

Animal Model: Typically mice or rats.

-

Treatment: The animals are treated with the test compound.

-

Induction of Seizure: A maximal electrical stimulus is delivered through corneal or ear electrodes to induce a seizure.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity.

-

-

Pentylenetetrazole (PTZ)-Induced Seizure Model: This model is used to screen for compounds that are effective against myoclonic and absence seizures.

-

Animal Model: Typically mice or rats.

-

Treatment: The animals are treated with the test compound.

-

Induction of Seizure: A subcutaneous or intraperitoneal injection of pentylenetetrazole (PTZ), a GABA antagonist, is administered to induce clonic and tonic-clonic seizures.

-

Observation: The animals are observed for the onset and duration of different seizure phases (e.g., myoclonic jerks, clonic convulsions).

-

Analysis: The ability of the compound to delay the onset of seizures or prevent them altogether is a measure of its anticonvulsant activity.

-

Conclusion

Phenoxyacetohydrazides represent a highly promising and versatile scaffold in modern drug discovery. Their synthetic accessibility allows for the generation of diverse chemical libraries, and their demonstrated efficacy across multiple biological targets underscores their therapeutic potential. The dual anti-inflammatory and anti-angiogenic properties, potent anticancer activities through apoptosis induction, and emerging antimicrobial and potential anticonvulsant effects position phenoxyacetohydrazide derivatives as valuable lead compounds for the development of novel therapeutics to address a wide range of diseases. Further preclinical and clinical investigations are warranted to fully elucidate their mechanisms of action and translate their therapeutic promise into clinical applications.

References

- 1. rjptonline.org [rjptonline.org]

- 2. EP0003586A1 - Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides - Google Patents [patents.google.com]

- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of acetohydrazide compounds

An In-depth Technical Guide on the Mechanism of Action of Acetohydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetohydrazide and its derivatives, particularly hydrazide-hydrazones, represent a versatile and privileged class of compounds in medicinal chemistry.[1] Characterized by the presence of the azomethine functional group (-NHN=CH-), this structural motif is central to a wide array of biologically active molecules.[2] The acetohydrazide core serves as a valuable scaffold that can be readily modified, allowing for the exploration of numerous therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][3] These compounds have garnered significant attention for their potential to act as enzyme inhibitors and to modulate key signaling pathways involved in various pathologies.[2][4] This technical guide synthesizes the current understanding of the mechanisms of action of acetohydrazide compounds, consolidating quantitative data, detailing experimental protocols, and visualizing key biological pathways and experimental workflows.

Core Mechanisms of Action

The therapeutic potential of acetohydrazide derivatives stems from their ability to interact with various biological targets. The mechanisms are multifaceted and often depend on the specific structural modifications of the parent molecule.

Antimicrobial and Antifungal Activity

Hydrazide derivatives have demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal strains.[1][5]

-

Inhibition of DNA Gyrase: A primary mechanism for the antibacterial action of these compounds is the inhibition of DNA gyrase.[1] This essential bacterial enzyme is responsible for managing DNA topology during replication and repair. By binding to the enzyme's active site, acetohydrazide derivatives can block its function, leading to the inhibition of DNA replication and ultimately bacterial cell death.[1][6]

-

Disruption of Cell Membrane Integrity: Another proposed mechanism, particularly for antifungal activity, involves the disruption of the fungal cell membrane's integrity.[2] This action compromises the cell's structural and functional coherence, leading to cell death.

-

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA): Some hydrazide compounds, like the well-known antituberculosis drug isoniazid (isonicotinic acid hydrazide), function by inhibiting enzymes crucial for mycobacterial survival.[7][8] Isoniazid specifically interferes with the biosynthesis of the Mycobacterium tuberculosis cell wall by inhibiting InhA.[8]

Caption: Mechanism of antibacterial action via DNA gyrase inhibition.

Anticancer Activity

Derivatives of acetohydrazide have shown significant promise as anticancer agents, operating through several distinct mechanisms.[2]

-

Inhibition of VEGFR-2 and Angiogenesis: A key proposed mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[2] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds disrupt the downstream signaling cascade, leading to a potent anti-angiogenic effect.[2]

-

Induction of Apoptosis: Certain acetohydrazide derivatives can induce programmed cell death (apoptosis) in cancer cells.[3] This is often achieved through the generation of reactive oxygen species (ROS), which creates cellular stress. This stress can trigger the intrinsic apoptotic pathway, involving the activation of Bax/Bak proteins, the release of cytochrome c from mitochondria, and the subsequent activation of caspase-9 and caspase-3, which execute the apoptotic process.[3]

-

EGFR Kinase Interaction: Docking studies suggest that the cytotoxic effects of some quinazolinone-based hydrazones may be mediated by their interaction with the Epidermal Growth Factor Receptor (EGFR) kinase.[9]

Caption: Anticancer mechanism via VEGFR-2-mediated angiogenesis inhibition.

Caption: Postulated apoptotic pathway induced by acetohydrazide compounds.[3]

Anti-inflammatory Activity

Several acetohydrazide analogs have demonstrated notable anti-inflammatory properties.[1] The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are pivotal in the inflammatory pathway responsible for the synthesis of prostaglandins.[1] By inhibiting these enzymes, the compounds can effectively reduce inflammation.

Specific Enzyme Inhibition

Beyond broad-spectrum activities, acetohydrazide derivatives have been designed as specific inhibitors for various enzymes implicated in disease.

-

β-Glucuronidase Inhibition: Phenoxyacetohydrazide Schiff bases have been identified as potent inhibitors of β-glucuronidase, an enzyme whose elevated levels are associated with various types of malignancies.[10]

-

Urease Inhibition: As urease inhibitors, these compounds show potential for treating infections caused by Helicobacter pylori, a bacterium linked to severe stomach disorders.[4][6]

-

Cholinesterase Inhibition: Certain hydrazide-bridged pyridazines act as dual binding site inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing nanomolar-level inhibitory activity and potential for Alzheimer's disease therapy.[11]

Quantitative Data Summary

The potency of acetohydrazide compounds has been quantified across various biological assays. The half-maximal inhibitory concentration (IC50), inhibitor constant (Ki), and minimum inhibitory concentration (MIC) are key metrics. Lower values for these metrics generally indicate higher potency.[12]

Table 1: Enzyme Inhibition Data for Acetohydrazide Derivatives

| Compound Class | Target Enzyme | Potency (IC50 / Ki) | Reference |

|---|---|---|---|

| Phenoxyacetohydrazide Schiff Bases | β-Glucuronidase | IC50: 9.20 µM - 30.7 µM | [10] |

| Dichlorophenyl Hydrazide Derivatives | Urease | Active, specific values not stated | [4][6] |

| Hydrazide-bridged Pyridazines | Acetylcholinesterase (AChE) | Ki: 20.58 nM - 53.11 nM | [11] |

| Hydrazide-bridged Pyridazines | Butyrylcholinesterase (BChE) | Ki: 21.84 nM - 54.41 nM | [11] |

| Hydrazide-bridged Pyridazines | Carbonic Anhydrase I (hCA I) | Ki: 27.45 nM - 48.22 nM | [11] |

| Hydrazide-bridged Pyridazines | Carbonic Anhydrase II (hCA II) | Ki: 6.02 nM - 29.32 nM | [11] |

| Benzimidazole Derivatives | Cyclooxygenase-2 (COX-2) | IC50: 0.10 µM (most potent) |[13] |

Table 2: Antimicrobial and Anticancer Activity Data

| Compound Class | Activity Type | Organism / Cell Line | Potency (MIC / IC50) | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyrazine Hydrazides | Antibacterial | P. vulgaris | MIC: 50 µg/mL | [14] |

| Aromatic Hydrazides | Antibacterial | A. baumannii | MIC: ≤0.125 µg/mL - 8 µg/mL | [15] |

| Quinazolinone-based Hydrazones | Anticancer (Cytotoxicity) | HT-29 (Colon) | Selective effects observed | [9] |

| Quinazolinone-based Hydrazones | Anticancer (Cytotoxicity) | A431 (Skin) | Selective effects observed | [9] |

| 2-cyano-N'-(2-cyanoacetyl)acetohydrazide | Anticancer (Cytotoxicity) | HCT-116 (Colon) | IC50: 0.29 µM (related compound) |[16] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of acetohydrazide compounds.

General Synthesis of Acetohydrazide Derivatives

The synthesis typically follows a multi-step reaction sequence beginning with a corresponding carboxylic acid.[1][3]

Protocol:

-

Step 1: Esterification: In a round-bottom flask, dissolve the starting carboxylic acid (e.g., 2-Chlorophenylacetic acid) in an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).[3]

-

Step 2: Hydrazinolysis: To the resulting ester solution, add an equimolar amount of hydrazine hydrate (e.g., 80% solution). Reflux the new mixture for 8-12 hours, again monitoring by TLC.[3]

-

Step 3: Purification: Upon completion, cool the reaction mixture in an ice bath to precipitate the acetohydrazide product. Collect the solid by filtration, wash with a small amount of cold ethanol, and recrystallize from ethanol to yield the pure product.[3]

-

Step 4 (for Hydrazones): Condensation: The purified acetohydrazide intermediate is condensed with various aromatic or heteroaromatic aldehydes or ketones to yield the final hydrazone analogs.[1]

-

Characterization: Confirm the structure of the final product using analytical techniques such as FT-IR, ¹H-NMR, Mass Spectrometry, and melting point determination.[3]

Caption: General synthetic workflow for acetohydrazide derivatives.[1][3]

Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[3]

Protocol:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well microplate, perform two-fold serial dilutions of the compound in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria). Add the microbial inoculum to each well of the microplate.

-

Incubation: Include positive (microbe, no drug) and negative (broth only) controls. Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[3]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HT-29, A431) into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Replace the old medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Caption: Generalized workflow for assessing biological activity.

Conclusion

The available evidence strongly suggests that acetohydrazide compounds and their derivatives represent a highly promising scaffold for the development of novel therapeutic agents.[2] Their multifaceted mechanisms of action, which include specific enzyme inhibition, induction of apoptosis, disruption of microbial cell integrity, and anti-angiogenic effects, offer multiple avenues for therapeutic intervention in oncology, mycology, and bacteriology.[2][7] The continued exploration of structure-activity relationships (SAR) and further derivatization will be crucial for optimizing the potency, selectivity, and pharmacokinetic profiles of these versatile molecules for specific therapeutic applications.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]

- 8. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Aromatic hydrazides: A potential solution for Acinetobacter baumannii infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]

An In-depth Technical Guide to 2-(4-Methylphenoxy)acetohydrazide: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methylphenoxy)acetohydrazide is a chemical compound belonging to the hydrazide class, a group of molecules recognized for their wide-ranging biological activities and utility as synthetic intermediates. First reported in 1964, this compound has been a subject of interest in crystallographic studies and as a precursor for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and the inferred biological significance of this compound, with a focus on its potential role in inflammatory and angiogenic signaling pathways based on the activities of its derivatives.

Introduction and Historical Context

The first synthesis of this compound was reported by Conti in 1964, as cited in subsequent crystallographic studies.[1] Hydrazides, characterized by the -CONHNH2 functional group, gained significant attention in medicinal chemistry following the discovery of the antitubercular activity of isonicotinic acid hydrazide (Isoniazid). This spurred research into a vast number of hydrazide derivatives, revealing a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] this compound serves as a foundational structure within this class, offering a versatile scaffold for chemical modification and the development of novel therapeutic agents.

Physicochemical and Crystallographic Data

The structural and physical properties of this compound have been well-characterized through X-ray crystallography. These data are essential for understanding its solid-state behavior and for computational modeling in drug design.

| Property | Value | Reference |

| Molecular Formula | C9H12N2O2 | [1] |

| Molecular Weight | 180.21 g/mol | [1] |

| Melting Point | 411-413 K (138-140 °C) | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P21/c | [1] |

Synthesis of this compound

The most common and established method for the synthesis of this compound is through the hydrazinolysis of the corresponding ester, ethyl (4-methylphenoxy)acetate.[1]

Experimental Protocol

Materials:

-

Ethyl (4-methylphenoxy)acetate

-

Hydrazine hydrate (99%)

-

Ethanol

Procedure:

-

A mixture of ethyl (4-methylphenoxy)acetate (1.94 g, 0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (15 ml) is prepared in a round-bottom flask.

-

The reaction mixture is heated on a water bath for 6 hours.

-

Following the reaction, the excess ethanol is removed by distillation.

-

Upon cooling, colorless, needle-shaped crystals of this compound will precipitate.

-

The crystals are collected by filtration and can be further purified by recrystallization from ethanol.[1]

Yield: Approximately 1.2 g (67.0%).[1]

Synthesis Workflow

Synthesis workflow for this compound.

Spectroscopic Characterization (Representative Data)

While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from its structure and data from closely related compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amide) | 3200-3400 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (amide) | 1640-1680 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (ether) | 1200-1275 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information on the different types of protons and their connectivity.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (methyl) | ~2.3 | Singlet |

| Ar-H (aromatic) | 6.8 - 7.2 | Doublets |

| O-CH₂ | ~4.5 | Singlet |

| NH₂ | Broad singlet | Singlet |

| NH | Broad singlet | Singlet |

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| CH₃ | ~20 |

| O-CH₂ | ~67 |

| Aromatic C-H | 114-130 |

| Aromatic C-O | ~155 |

| Aromatic C-CH₃ | ~130 |

| C=O | ~168 |

Biological Significance and Potential Mechanism of Action

While direct studies on the biological mechanism of this compound are not extensively reported, significant insights can be drawn from the well-documented activities of its derivatives. Many phenoxyacetohydrazide derivatives have demonstrated potent anti-inflammatory and anti-angiogenic properties.

The proposed mechanism of action for these derivatives involves the inhibition of key enzymes in the inflammatory and angiogenic pathways, namely cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and vascular endothelial growth factor (VEGF).

-

COX-1 and COX-2 Inhibition: These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX enzymes leads to a reduction in prostaglandin production, thereby exerting an anti-inflammatory effect.

-

VEGF Inhibition: VEGF is a critical signaling protein that stimulates the formation of new blood vessels (angiogenesis). In pathological conditions such as cancer and chronic inflammation, excessive angiogenesis can contribute to disease progression. Inhibition of VEGF signaling can therefore have anti-angiogenic and anti-inflammatory effects.

Inferred Signaling Pathway

The following diagram illustrates the plausible signaling pathway through which derivatives of this compound may exert their anti-inflammatory and anti-angiogenic effects.

Inferred signaling pathway for phenoxyacetohydrazide derivatives.

Conclusion

This compound is a historically significant compound that continues to be relevant in the field of medicinal chemistry. Its straightforward synthesis and versatile chemical scaffold make it an attractive starting material for the development of novel compounds with therapeutic potential. While further research is needed to elucidate the specific biological activities and mechanisms of action of the parent compound, the demonstrated anti-inflammatory and anti-angiogenic properties of its derivatives highlight the potential of the phenoxyacetohydrazide core in drug discovery. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, encouraging further exploration of its therapeutic possibilities.

References

Methodological & Application

synthesis of 2-(4-Methylphenoxy)acetohydrazide from ethyl (4-methylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-(4-methylphenoxy)acetohydrazide from ethyl (4-methylphenoxy)acetate via hydrazinolysis. This reaction is a fundamental transformation in medicinal chemistry, as the resulting hydrazide is a versatile intermediate for the synthesis of various heterocyclic compounds with potential biological activities. The protocol herein describes a straightforward and efficient method, complete with reaction parameters, purification techniques, and characterization data.

Introduction

Hydrazides are a significant class of organic compounds that serve as crucial synthons for the preparation of a wide array of heterocyclic systems.[1] Derivatives of hydrazides are known to exhibit a broad spectrum of biological activities, making them attractive targets in drug discovery and development.[1][2][3][4][5][6][7] The synthesis of this compound is a key step in accessing novel molecules with potential therapeutic applications. The most common and direct method for this synthesis is the hydrazinolysis of the corresponding ester, ethyl (4-methylphenoxy)acetate, with hydrazine hydrate.[1][8] This reaction is typically carried out in an alcoholic solvent and proceeds with good yield and purity.

Reaction Scheme

Scheme 1: Synthesis of this compound from ethyl (4-methylphenoxy)acetate and hydrazine hydrate.

Experimental Protocol

This protocol is based on a well-established procedure for the synthesis of this compound.[1]

Materials:

-

Ethyl (4-methylphenoxy)acetate (1.94 g, 0.01 mol)

-

Hydrazine hydrate (99%, 1.00 g, 0.02 mol)

-

Ethanol (15 mL)

-

Round-bottom flask (50 mL)

-

Water bath

-

Reflux condenser

-

Filtration apparatus (Büchner funnel, filter paper)

-

Beakers

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine ethyl (4-methylphenoxy)acetate (1.94 g, 0.01 mol) and ethanol (15 mL).

-

Addition of Hydrazine Hydrate: To this solution, add hydrazine hydrate (99%, 0.02 mol).

-

Reaction: Heat the reaction mixture on a water bath under reflux for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Solvent Removal: After the reaction is complete, remove the excess ethanol by distillation.

-

Crystallization: Allow the reaction mixture to cool to room temperature. Colorless, needle-shaped crystals of this compound will begin to separate.

-

Isolation: Collect the crystals by filtration using a Büchner funnel.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

-

Drying: Dry the purified crystals in a desiccator.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Ethyl (4-methylphenoxy)acetate | [1] |

| Reagent | Hydrazine Hydrate (99%) | [1] |

| Solvent | Ethanol | [1] |

| Reaction Time | 6 hours | [1] |

| Reaction Temperature | Water bath temperature | [1] |

| Yield | 1.2 g (67.0%) | [1] |

| Melting Point | 411-413 K | [1] |

| Appearance | Colorless needle-shaped crystals | [1] |

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: Determination of the melting point range.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-O).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

The acetohydrazide group (C7/C8/N1/N2/O2) in the title compound is approximately planar.[1] In the crystalline state, molecules are linked via intermolecular N-H···O, N-H···N, and C-H···O hydrogen bonds, forming infinite two-dimensional networks.[1][9]

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hydrazine hydrate is corrosive and toxic. Handle with extreme care.

-

Ethanol is flammable. Avoid open flames.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. 2-(4-Methylphenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-(4-Methyl-phen-oxy)acetohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Detailed Protocol for the Synthesis of 2-(4-Methylphenoxy)acetohydrazide

Introduction

2-(4-Methylphenoxy)acetohydrazide is a valuable intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides a detailed protocol for the synthesis of this compound via the hydrazinolysis of ethyl 2-(4-methylphenoxy)acetate. The straightforward procedure, high yield, and purity of the final product make this method suitable for both academic and industrial research settings.

Reaction Scheme

The synthesis proceeds through the nucleophilic acyl substitution of the ethoxy group in ethyl 2-(4-methylphenoxy)acetate by hydrazine.

Figure 1: Overall reaction for the synthesis of this compound.

Materials and Methods

Materials:

-

Ethyl 2-(4-methylphenoxy)acetate (C₁₁H₁₄O₃)

-

Hydrazine hydrate (N₂H₄·H₂O, 99%)

-

Ethanol (C₂H₅OH), absolute

-

Distilled water

Equipment:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beaker

-

Büchner funnel and flask

-

Filter paper

-

Melting point apparatus

-

Standard laboratory glassware

Experimental Protocol

Two alternative protocols are presented based on literature findings, one involving heating and the other conducted at room temperature.

Protocol 1: Synthesis with Heating [1]

-

Reaction Setup: In a 50 mL round-bottom flask, combine ethyl(4-methylphenoxy)acetate (1.94 g, 0.01 mol) and absolute ethanol (15 mL).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (99%, 1.0 mL, 0.02 mol).

-

Reaction: Heat the reaction mixture on a water bath under reflux for 6 hours.

-

Work-up: After the reaction is complete, remove the excess ethanol by distillation.

-

Crystallization: Allow the reaction mixture to cool to room temperature. Colorless, needle-shaped crystals of this compound will separate out.

-

Isolation and Purification: Collect the crystals by filtration using a Büchner funnel. Recrystallize the crude product from ethanol to obtain pure this compound.

-

Drying: Dry the purified crystals in a desiccator.

-

Characterization: Determine the yield and melting point of the final product.

Protocol 2: Synthesis at Room Temperature [2][3][4]

-

Reaction Setup: Dissolve methyl (4-methylphenyl)acetate (2 g, 12.18 mmol) in methanol (20 mL) in a suitable flask.

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate (2 mL) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 6 hours.

-

Work-up: After completion, remove the methanol under vacuum.

-

Precipitation: Add water to the residue to precipitate the solid product.

-

Isolation: Filter the precipitated solid and dry it thoroughly. For single crystal growth, the product can be recrystallized from a methanol:water (2:1) mixture by slow evaporation.[2][3][4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on Protocol 1.

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl 2-(4-methylphenoxy)acetate | 1.94 g (0.01 mol) | [1] |

| Hydrazine Hydrate (99%) | 1.0 mL (approx. 1.03 g, 0.02 mol) | [1] |

| Solvent | ||

| Ethanol | 15 mL | [1] |

| Reaction Conditions | ||

| Temperature | Reflux (Water Bath) | [1] |

| Time | 6 hours | [1] |

| Product | ||

| This compound | ||

| Theoretical Yield | 1.80 g | |

| Actual Yield | 1.2 g | [1] |

| Percentage Yield | 67.0% | [1] |

| Melting Point | 138-140 °C (411-413 K) | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | |

| Molecular Weight | 180.21 g/mol |

Note: The second protocol reports a yield of 91% and a melting point of 153-155 °C (426-428 K) starting from the methyl ester.[2][3][4]

Safety Precautions

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ethanol and Methanol are flammable liquids. Keep away from open flames and ignition sources.

-